1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester
Overview
Description
1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester is a chemical compound with the molecular formula C9H6F2O5 and a molecular weight of 232.14 . This compound is characterized by the presence of a benzodioxole ring, a carboxylic acid group, and a methyl ester group, along with two fluorine atoms and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Similar structure but lacks the fluorine atoms and hydroxyl group.
1,3-Benzodioxole-5-carboxylic acid, methyl ester: Similar structure but lacks the fluorine atoms and hydroxyl group.
1,3-Benzodioxole-5-carboxylic acid, 2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-, ethyl ester: Similar structure but has ethyl groups instead of fluorine atoms.
Uniqueness
1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester is unique due to the presence of two fluorine atoms and a hydroxyl group, which significantly influence its chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
methyl 2,2-difluoro-7-hydroxy-1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O5/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTDJSPMIARRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OC(O2)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147078 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298047-57-0 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1298047-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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